Dodecyl(methyl)propylsulfanium
Description
Dodecyl(methyl)propylsulfanium is a sulfonium-based surfactant characterized by a central sulfur atom bonded to a dodecyl chain, a methyl group, and a propyl group. This compound belongs to the class of cationic surfactants, where the positively charged sulfonium ion facilitates interactions with negatively charged surfaces or molecules.
Properties
CAS No. |
62312-64-5 |
|---|---|
Molecular Formula |
C16H35S+ |
Molecular Weight |
259.5 g/mol |
IUPAC Name |
dodecyl-methyl-propylsulfanium |
InChI |
InChI=1S/C16H35S/c1-4-6-7-8-9-10-11-12-13-14-16-17(3)15-5-2/h4-16H2,1-3H3/q+1 |
InChI Key |
VOTWMAMNIWQNEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[S+](C)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl(methyl)propylsulfanium typically involves the alkylation of a sulfide. One common method is the reaction of dodecyl sulfide with methyl iodide and propyl iodide under basic conditions. The reaction proceeds as follows:
Dodecyl sulfide+Methyl iodide+Propyl iodide→this compound iodide
The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Dodecyl(methyl)propylsulfanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium salt back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can replace one of the alkyl groups with another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or thiolates are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dodecyl sulfide.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Scientific Research Applications
Dodecyl(methyl)propylsulfanium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mechanism of Action
The mechanism by which dodecyl(methyl)propylsulfanium exerts its effects is primarily through its surfactant properties. The compound can reduce surface tension, allowing it to interact with and disrupt lipid membranes. This property is particularly useful in biological applications where membrane disruption is required.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between Dodecyl(methyl)propylsulfanium and related surfactants:
Physicochemical Behavior
- Micellization and Solubility: SDS forms micelles at critical micelle concentrations (CMC) of ~8 mM in water, driven by hydrophobic tail aggregation and sulfate headgroup repulsion . This compound, being cationic, likely exhibits lower CMC values due to reduced electrostatic repulsion between headgroups. Isopropanolamine dodecylbenzenesulfonate, with its bulky benzene ring, may have higher CMC due to steric hindrance .
- Crystallization Behavior: SDS crystallization in aqueous solutions is influenced by additives (e.g., Group I/II ions), which alter crystal morphology (e.g., hexagonal vs. elliptical) without significantly affecting melting points . Similar studies on sulfonium surfactants are scarce, but cationic surfactants generally exhibit less pronounced crystallization due to stronger hydration shells around charged headgroups.
Environmental and Health Impacts
- Toxicity: Isopropanolamine dodecylbenzenesulfonate is associated with occupational hazards, including respiratory irritation and skin sensitization, necessitating strict exposure controls . SDS has moderate toxicity, primarily affecting aquatic ecosystems at high concentrations. This compound’s toxicity profile remains understudied, though cationic surfactants are often more toxic to aquatic organisms than anionic counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
